molecular formula C15H15NO3 B1421760 4-(2,6-Dimethoxybenzoyl)-2-methylpyridine CAS No. 1187167-56-1

4-(2,6-Dimethoxybenzoyl)-2-methylpyridine

Cat. No.: B1421760
CAS No.: 1187167-56-1
M. Wt: 257.28 g/mol
InChI Key: MQHGTMLXDUVDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Dimethoxybenzoyl)-2-methylpyridine: is an organic compound characterized by a pyridine ring substituted with a 2,6-dimethoxybenzoyl group at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethoxybenzoyl)-2-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylpyridine and 2,6-dimethoxybenzoyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethoxybenzoyl)-2-methylpyridine: can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: 4-(2,6-Dimethoxybenzoyl)-2-carboxypyridine.

    Reduction: 4-(2,6-Dimethoxybenzyl)-2-methylpyridine.

    Substitution: 4-(2,6-Dihydroxybenzoyl)-2-methylpyridine (if methoxy groups are replaced by hydroxyl groups).

Scientific Research Applications

4-(2,6-Dimethoxybenzoyl)-2-methylpyridine: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound can be used as a building block in the synthesis of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(2,6-dimethoxybenzoyl)-2-methylpyridine exerts its effects depends on its specific application:

    Pharmacological Action: In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The benzoyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

    Material Properties: In materials science, the compound’s electronic properties are influenced by the conjugation between the pyridine ring and the benzoyl group, affecting its conductivity and stability.

Comparison with Similar Compounds

4-(2,6-Dimethoxybenzoyl)-2-methylpyridine: can be compared with other similar compounds such as:

    4-(2,6-Dimethoxybenzoyl)pyridine: Lacks the methyl group at the 2-position, which may affect its reactivity and binding properties.

    4-Benzoyl-2-methylpyridine: Lacks the methoxy groups, which can influence its solubility and electronic properties.

    4-(2,6-Dihydroxybenzoyl)-2-methylpyridine: The hydroxyl groups can form additional hydrogen bonds, potentially altering its biological activity and solubility.

The uniqueness of This compound lies in its specific substitution pattern, which provides a balance of hydrophobic and electronic properties suitable for various applications.

Properties

IUPAC Name

(2,6-dimethoxyphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-9-11(7-8-16-10)15(17)14-12(18-2)5-4-6-13(14)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHGTMLXDUVDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=C(C=CC=C2OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,6-Dimethoxybenzoyl)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
4-(2,6-Dimethoxybenzoyl)-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
4-(2,6-Dimethoxybenzoyl)-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
4-(2,6-Dimethoxybenzoyl)-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
4-(2,6-Dimethoxybenzoyl)-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
4-(2,6-Dimethoxybenzoyl)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.